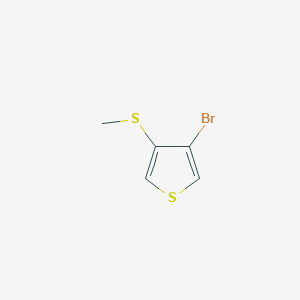

Thiophene, 3-bromo-4-(methylthio)-

Description

Contextualization within Thiophene (B33073) Chemistry and Halogenated Thiophene Derivatives

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of heterocyclic chemistry. derpharmachemica.comlongdom.org Its derivatives are integral components in a wide array of functional materials and pharmaceuticals. bohrium.comnih.gov The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry, often bioisosterically replacing phenyl rings in drug candidates to enhance therapeutic properties. nih.gov

Halogenated thiophenes, in particular, are pivotal intermediates in organic synthesis. The introduction of a halogen atom, such as bromine, onto the thiophene ring significantly alters its electronic properties and provides a reactive handle for a multitude of chemical transformations. numberanalytics.com These derivatives are frequently employed in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex organic molecules. researchgate.netnih.gov The position of the halogen atom on the thiophene ring is crucial, as it dictates the regioselectivity of subsequent reactions. 3-Bromothiophene (B43185), for instance, is a key precursor for a variety of 3-substituted thiophenes, which are important in materials science and drug discovery. orgsyn.orggoogle.com

Strategic Importance of Methylthio and Bromo Substituents in Chemical Transformations

The strategic placement of both a bromo and a methylthio group on the thiophene ring in "Thiophene, 3-bromo-4-(methylthio)-" offers a dual-functionalized scaffold for synthetic chemists. Each substituent imparts distinct reactivity, allowing for selective and sequential chemical modifications.

The bromo substituent at the 3-position is a key functional group for metal-catalyzed cross-coupling reactions. It serves as an excellent leaving group in reactions such as Suzuki, Stille, and Heck couplings, which are fundamental methods for creating new carbon-carbon bonds. researchgate.netthieme-connect.de This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position. The presence of the bromine atom activates the thiophene ring for these transformations.

The methylthio group (-SCH3) at the 4-position also plays a significant role. The sulfur atom can influence the electronic nature of the thiophene ring and can direct the regioselectivity of certain reactions. ontosight.ai Furthermore, the methylthio group itself can be a site for chemical modification. For example, it can be oxidized to a sulfoxide (B87167) or a sulfone, which can then act as leaving groups or participate in other transformations. The methylthio group can also engage in coordination with metal centers, influencing the outcome of catalytic reactions. researchgate.net

The interplay between the bromo and methylthio groups allows for a high degree of synthetic flexibility. One group can be reacted selectively while the other remains intact, to be used in a subsequent synthetic step. This orthogonal reactivity is highly valuable in the multi-step synthesis of complex target molecules.

Overview of Research Trajectories for Thiophene, 3-bromo-4-(methylthio)-

Research involving "Thiophene, 3-bromo-4-(methylthio)-" and structurally similar compounds is primarily focused on its utility as an intermediate in the synthesis of more complex molecules with specific functional properties. The existing body of research suggests a trajectory towards its application in the following areas:

Synthesis of Fused Thiophene Systems: This compound is a potential precursor for the synthesis of thieno[3,4-b]thiophenes and other fused heterocyclic systems. These fused rings are of significant interest in materials science for the development of organic semiconductors and conducting polymers due to their extended π-conjugation. researchgate.net

Development of Novel Ligands: The presence of both a "hard" bromo and a "soft" methylthio donor site makes this thiophene derivative an interesting candidate for the synthesis of novel ligands for transition metal catalysis. The coordination properties of such ligands could lead to catalysts with unique reactivity and selectivity.

Medicinal Chemistry: As a substituted thiophene, this compound could be used as a building block in the synthesis of new pharmaceutical agents. nih.gov The specific substitution pattern may lead to compounds with novel biological activities. quinoline-thiophene.com

The development of efficient synthetic routes to "Thiophene, 3-bromo-4-(methylthio)-" itself is also an area of interest, as its availability is crucial for its broader application in research and development.

Data Tables

Table 1: Physicochemical Properties of Thiophene

| Property | Value |

| Molecular Formula | C4H4S |

| Molar Mass | 84.14 g/mol |

| Appearance | Colorless liquid |

| Density | 1.051 g/mL |

| Melting Point | -38 °C |

| Boiling Point | 84 °C |

| Magnetic Susceptibility (χ) | -57.38·10−6 cm3/mol |

| Refractive Index (nD) | 1.5287 |

Source: wikipedia.org

Table 2: Properties of 3-Bromo-4-methylthiophene

| Property | Value |

| Molecular Formula | C5H5BrS |

| Molar Mass | 177.06 g/mol |

| InChIKey | MBUSOPVRLCFJCS-UHFFFAOYSA-N |

| CAS Number | 30318-99-1 |

Source: nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methylsulfanylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrS2/c1-7-5-3-8-2-4(5)6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAJZWXEVBDUOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CSC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566627 | |

| Record name | 3-Bromo-4-(methylsulfanyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58414-59-8 | |

| Record name | 3-Bromo-4-(methylsulfanyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of Thiophene, 3 Bromo 4 Methylthio

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are workhorses in modern organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For "Thiophene, 3-bromo-4-(methylthio)-", the carbon-bromine bond at the 3-position is the primary site for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. harvard.edulookchem.com It is anticipated that "Thiophene, 3-bromo-4-(methylthio)-" would react with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to yield the corresponding 3-aryl- or 3-vinyl-4-(methylthio)thiophenes.

The general mechanism involves the oxidative addition of the bromothiophene to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. harvard.edu The choice of catalyst, ligand, base, and solvent would be crucial for achieving high yields. For instance, studies on other bromothiophenes have successfully employed catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with phosphine (B1218219) ligands, and bases such as Na₂CO₃, K₂CO₃, or K₃PO₄ in solvents like toluene, dioxane, or DMF/water mixtures. lookchem.comnih.gov

A hypothetical Suzuki-Miyaura coupling reaction is presented below:

Hypothetical Reaction Scheme:

Table 1: Hypothetical Reaction Parameters for Suzuki-Miyaura Coupling of Thiophene (B33073), 3-bromo-4-(methylthio)-

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | Good to Excellent |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | Good to Excellent |

Stille Coupling with Organostannanes

The Stille coupling reaction joins an organohalide with an organotin reagent. wikipedia.org "Thiophene, 3-bromo-4-(methylthio)-" could potentially be coupled with various organostannanes (e.g., aryltributyltin or vinyltributyltin) using a palladium catalyst. This reaction is known for its tolerance of a wide range of functional groups. wikipedia.org

The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Typical catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. Additives like LiCl are sometimes used to facilitate the transmetalation step. A review on halo-substituted alkylthiophenes indicates the utility of Stille coupling for creating oligomers. jcu.edu.au

Negishi Coupling with Organozinc Reagents

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This reaction is known for its high reactivity and stereospecificity. While no specific examples with "Thiophene, 3-bromo-4-(methylthio)-" are available, it is plausible that it would undergo Negishi coupling with arylzinc or alkylzinc reagents. A study on the synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene compared the Suzuki and Negishi reactions, finding the former to give a higher yield in their specific case. researchgate.net

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, often an amine. wikipedia.orgorganic-chemistry.org It is expected that "Thiophene, 3-bromo-4-(methylthio)-" would react with terminal alkynes to produce 3-alkynyl-4-(methylthio)thiophenes. The reactivity of bromoindoles in Sonogashira coupling has been explored, which could provide insights into potential conditions for bromothiophenes. researchgate.net

Buchwald-Hartwig Amination and Related C-N Cross-Couplings

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. thieme-connect.deresearchgate.net This reaction would be a key method for synthesizing 3-amino-4-(methylthio)thiophene derivatives. The reaction typically requires a palladium precursor, a phosphine ligand, and a base. Studies on polysubstituted bromothiophenes have shown that anilines with electron-donating groups generally give good results, while those with electron-withdrawing groups may require higher catalyst loadings. thieme-connect.deresearchgate.net Common catalyst systems involve ligands like BINAP or Xantphos and bases such as NaOtBu or Cs₂CO₃. chemspider.comnih.gov

Nickel-Catalyzed Coupling Reactions

Nickel catalysts offer a cost-effective alternative to palladium for many cross-coupling reactions and can exhibit unique reactivity. rsc.org Nickel-catalyzed couplings are particularly effective for substrates that are challenging for palladium catalysts. It is conceivable that "Thiophene, 3-bromo-4-(methylthio)-" could participate in nickel-catalyzed versions of the cross-coupling reactions mentioned above, such as Suzuki-Miyaura or Negishi couplings. Nickel catalysts have also been shown to be effective in C-S cross-coupling reactions, which could be relevant given the presence of the methylthio group, although the primary reactive site would be the C-Br bond. rsc.org A recent development in nickel catalysis is the reversible functional group metathesis between aryl nitriles and aryl thioethers, highlighting the expanding scope of nickel's utility in cross-coupling chemistry. acs.org

Kumada Coupling with Grignard Reagents

The Kumada coupling, a nickel- or palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-carbon bonds between organohalides and Grignard reagents. organic-chemistry.orgjcu.edu.au For "Thiophene, 3-bromo-4-(methylthio)-", the bromine atom at the 3-position serves as the leaving group, enabling the introduction of various alkyl or aryl substituents.

While specific studies on "Thiophene, 3-bromo-4-(methylthio)-" are not extensively documented, the reactivity can be inferred from related 3-halothiophenes. The general mechanism for Kumada coupling involves the oxidative addition of the aryl halide to a Ni(0) or Pd(0) catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Research on 3-bromothiophene (B43185) demonstrates that nickel catalysts, such as dichloro-bis(triphenylphosphine)nickel(II), are effective for this transformation. google.com However, the choice of solvent and catalyst is crucial to optimize yield and minimize side-product formation, such as dithienyls. google.com The use of 2-methyl tetrahydrofuran (B95107) as a solvent has been shown to improve yields in the Kumada coupling of 3-halothiophenes by allowing higher concentrations of the Grignard reagent with reduced side-product generation. google.com

Table 1: Representative Conditions for Kumada Coupling of 3-Bromothiophenes

| Catalyst | Grignard Reagent | Solvent | Temperature | Observations |

| Dichloro-bis(triphenylphosphine)nickel(II) | Hexylmagnesiumbromide | Tetrahydrofuran (THF) | 60°C | Significant conversion to 3-hexylthiophene, but also formation of bis-thienyl side-products. google.com |

| Dichloro-bis(triphenylphosphine)palladium(II) | Hexylmagnesiumbromide | Diethylether | Room Temp | Low conversion observed. google.com |

| None | Hexylmagnesiumbromide | Diethylether | Room Temp | Almost no conversion, highlighting the necessity of a catalyst. google.com |

For "Thiophene, 3-bromo-4-(methylthio)-", the methylthio group at the 4-position, being ortho to the bromine, may exert a steric and electronic influence on the coupling reaction, potentially affecting reaction rates and catalyst efficiency.

Other Nickel-Mediated Transformations

Beyond the classic Kumada coupling, nickel catalysts are employed in a variety of other transformations that could be applicable to "Thiophene, 3-bromo-4-(methylthio)-". These include reductive coupling reactions and cross-electrophile couplings. d-nb.inforsc.org

Nickel-catalyzed reductive thiolation, for instance, allows for the formation of C-S bonds by coupling alkyl bromides with thiolation reagents. d-nb.infonih.gov While this specific reaction involves alkyl halides, the principles of nickel catalysis in C-S bond activation could be relevant. rsc.org Nickel catalysts have been shown to mediate the cross-coupling of aryl thiols with aryl bromides, proceeding through C-S bond activation. rsc.org This suggests the potential for nickel to interact with both the C-Br and C-S bonds in "Thiophene, 3-bromo-4-(methylthio)-", opening avenues for more complex, selective transformations. researchgate.net

Furthermore, nickel-catalyzed C-H arylation has been demonstrated on 3-substituted thiophenes. clockss.org In these reactions, a C-H bond on the thiophene ring is functionalized directly. For "Thiophene, 3-bromo-4-(methylthio)-", this could potentially occur at the C-2 or C-5 positions, competing with reactions at the C-Br bond. The choice of ligand and reaction conditions is critical in directing the selectivity of such nickel-catalyzed processes. clockss.orgprinceton.edu

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. byjus.com The thiophene ring is generally more reactive than benzene (B151609) in EAS reactions due to the ability of the sulfur atom to stabilize the intermediate carbocation (arenium ion). uoanbar.edu.iq

Mechanistic Studies on Ring Activation and Regioselectivity

The mechanism of EAS involves the attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized arenium ion, followed by the loss of a proton to restore aromaticity. total-synthesis.comlumenlearning.comlibretexts.org The regiochemical outcome of the substitution is governed by the directing effects of the substituents already present on the ring.

In "Thiophene, 3-bromo-4-(methylthio)-", we have two competing directing effects:

3-Bromo group: Halogens are deactivating groups but are ortho-, para-directors. In the thiophene ring, this would direct incoming electrophiles primarily to the 2- and 5-positions.

4-Methylthio group: The methylthio (-SMe) group is an activating group and an ortho-, para-director due to the lone pairs on the sulfur atom which can be donated into the ring through resonance. This would direct incoming electrophiles to the 3- and 5-positions.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are a key type of electrophilic aromatic substitution used to form new carbon-carbon bonds. masterorganicchemistry.comorganic-chemistry.org

Friedel-Crafts Acylation involves the introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). organic-chemistry.org For thiophene itself, acylation occurs preferentially at the 2-position due to the superior resonance stabilization of the corresponding intermediate. stackexchange.com In the case of "Thiophene, 3-bromo-4-(methylthio)-", the strong directing effect of the substituents will determine the site of acylation. Given the analysis in section 3.3.1, the acyl group is expected to be introduced at the 5-position. However, a potential complication is the Lewis acid catalyst complexing with the sulfur atom of the methylthio group or the thiophene ring, which could deactivate the ring and alter the regioselectivity. researchgate.net

Friedel-Crafts Alkylation introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. libretexts.org This reaction is often more challenging than acylation due to issues like polyalkylation and carbocation rearrangements. libretexts.org For "Thiophene, 3-bromo-4-(methylthio)-", alkylation would also be expected to occur at the most activated position, likely C-5.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product | Rationale |

| Bromination | Br₂ / FeBr₃ | 3,5-Dibromo-4-(methylthio)thiophene | Strong directing effect towards the activated C-5 position. |

| Nitration | HNO₃ / H₂SO₄ | 3-Bromo-4-(methylthio)-5-nitrothiophene | The powerful nitronium ion (NO₂⁺) will attack the most electron-rich site (C-5). |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-(3-Bromo-4-(methylthio)thiophen-5-yl)ethan-1-one | Acylation at the C-5 position, directed by both substituents. Potential for catalyst-sulfur interaction. |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on thiophene rings is generally more facile than on corresponding benzene derivatives, especially when the ring is activated by electron-withdrawing groups. uoanbar.edu.iq

Displacement of Bromine by Heteroatom Nucleophiles

In "Thiophene, 3-bromo-4-(methylthio)-", the bromine atom at the 3-position can be displaced by various nucleophiles. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a Meisenheimer-like intermediate. The stability of this intermediate is key to the reaction's feasibility.

While the methylthio group at the 4-position is generally considered electron-donating, which would disfavor the formation of the negatively charged Meisenheimer intermediate, the ability of the thiophene sulfur to stabilize negative charge can still permit the reaction. uoanbar.edu.iq The reaction is often facilitated by strong nucleophiles and may require elevated temperatures. Copper-mediated nucleophilic substitutions are also a common and effective method for displacing halogens on thiophene rings with heteroatom nucleophiles. uoanbar.edu.iq

Examples of potential transformations include:

Amination: Reaction with primary or secondary amines to yield 3-amino-4-(methylthio)thiophene derivatives.

Alkoxylation/Aryloxylation: Displacement by alkoxides or phenoxides to form 3-alkoxy- or 3-aryloxy-4-(methylthio)thiophenes.

Thiolation: Reaction with thiolates to introduce a second thioether functionality.

The kinetics and feasibility of these reactions would be highly dependent on the nucleophile's strength and the specific reaction conditions employed. rsc.org

Reactions Involving Thiolate Anion Chemistry

Reactions of "Thiophene, 3-bromo-4-(methylthio)-" with thiolate anions are anticipated to proceed primarily through a nucleophilic aromatic substitution (SNAr) mechanism. In this type of reaction, the thiolate anion acts as a nucleophile, attacking the carbon atom bearing the bromine atom, which serves as a leaving group. The feasibility and rate of this reaction are influenced by the electronic properties of the substituents on the thiophene ring.

The methylthio (-SMe) group at the 4-position is an ortho-para directing, activating group due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance. Conversely, the bromine atom at the 3-position is a deactivating group due to its inductive electron-withdrawing effect, although it also directs ortho and para. In the case of "Thiophene, 3-bromo-4-(methylthio)-", the position of the bromo and methylthio groups relative to each other is crucial. The nucleophilic attack is expected at the C3 position, leading to the displacement of the bromide ion.

While no specific examples for "Thiophene, 3-bromo-4-(methylthio)-" are available, the general mechanism for the reaction of a bromothiophene with a generic thiolate (RS⁻) is depicted below:

Step 1: Nucleophilic Attack The thiolate anion attacks the carbon atom bonded to the bromine, leading to the formation of a high-energy intermediate known as a Meisenheimer complex.

Step 2: Departure of the Leaving Group The Meisenheimer complex then collapses, with the bromide ion departing as the leaving group, resulting in the formation of the substituted thiophene product.

The reaction conditions for such transformations typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), and may require elevated temperatures to proceed at a reasonable rate. The choice of the thiolate and the reaction conditions can influence the yield and selectivity of the reaction.

Table 1: Postulated Reaction Conditions for Thiolate Substitution on "Thiophene, 3-bromo-4-(methylthio)-"

| Nucleophile (Thiolate) | Solvent | Temperature (°C) | Product |

| Sodium ethanethiolate | DMF | 80 - 120 | 3-(Ethylthio)-4-(methylthio)thiophene |

| Potassium benzenethiolate | NMP | 100 - 150 | 3-(Phenylthio)-4-(methylthio)thiophene |

Radical Reactions and Polymerization

The presence of a bromine atom and the thiophene ring itself makes "Thiophene, 3-bromo-4-(methylthio)-" a potential candidate for radical reactions and polymerization, leading to the formation of novel materials with interesting electronic properties.

Electrochemical Polymerization Mechanisms

Electrochemical polymerization is a common method for synthesizing conducting polymers from monomeric units like substituted thiophenes. For "Thiophene, 3-bromo-4-(methylthio)-", electropolymerization would likely proceed through the oxidative coupling of monomer units. The process is initiated by the oxidation of the thiophene monomer at an electrode surface, leading to the formation of a radical cation.

The proposed mechanism involves the following steps:

Oxidation: The monomer is oxidized at the anode to form a radical cation.

Dimerization: Two radical cations couple to form a dicationic dimer.

Deprotonation: The dimer loses two protons to form a neutral dimer.

Chain Growth: The dimer is then re-oxidized, and the process continues, leading to the growth of a polymer chain on the electrode surface.

Photoinduced Radical Reactions

Photoinduced reactions of "Thiophene, 3-bromo-4-(methylthio)-" could involve the homolytic cleavage of the C-Br bond upon absorption of UV light. This process would generate a thienyl radical and a bromine radical.

The generated thienyl radical is highly reactive and can participate in a variety of subsequent reactions, such as:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another molecule to form 4-(methylthio)thiophene.

Coupling Reactions: Two thienyl radicals can couple to form a bithiophene derivative.

Reaction with other Radicals: The thienyl radical can react with other radical species present in the reaction mixture.

Visible light, in the presence of a suitable photosensitizer, can also induce radical reactions. rsc.org For instance, visible-light-induced bromo radical formation from aryl halides has been utilized in stoichiometric couplings of methylarenes. rsc.org A similar approach could potentially be applied to "Thiophene, 3-bromo-4-(methylthio)-" for C-C bond formation reactions.

The study of photoinduced S-H bond fission in p-methylthiophenol has shown that radical fragments are formed with significant vibrational excitation. rsc.org While a different system, it highlights the potential for generating reactive radical species from sulfur-containing aromatic compounds upon photoexcitation.

Computational Chemistry and Theoretical Studies of Thiophene, 3 Bromo 4 Methylthio

Electronic Structure Analysis

The electronic structure of Thiophene (B33073), 3-bromo-4-(methylthio)- is fundamentally shaped by the interplay of the thiophene ring's aromaticity with the electron-withdrawing nature of the bromine atom and the electron-donating character of the methylthio group.

Molecular Orbital Theory and Frontier Orbitals

According to frontier molecular orbital (FMO) theory, the reactivity and electronic properties of a molecule are largely governed by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.org In substituted thiophenes, the HOMO is typically a π-orbital delocalized across the ring, while the LUMO is a π* antibonding orbital. The energies of these orbitals and the resulting HOMO-LUMO gap are critical determinants of the molecule's stability and electronic behavior. mdpi.com

The substituents at the 3 and 4 positions significantly modulate these frontier orbitals. The electron-donating methylthio group (-SMe) is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom (-Br) will lower the energy of both the HOMO and LUMO, though the effect on the LUMO is generally more pronounced, increasing the molecule's electron affinity. wikipedia.org The combined effect of these substituents on Thiophene, 3-bromo-4-(methylthio)- would result in a nuanced electronic structure with a potentially reduced HOMO-LUMO gap compared to unsubstituted thiophene, influencing its optical and electronic properties. mdpi.com

Reaction Mechanism Predictions and Transition State Analysis

Activation Energies for Cross-Coupling Pathways

No specific data on the activation energies for cross-coupling reactions involving "Thiophene, 3-bromo-4-(methylthio)-" were found. Theoretical studies on cross-coupling reactions of other brominated thiophenes exist, often utilizing computational methods to elucidate reaction mechanisms and predict energy barriers. nih.govrsc.org These studies are fundamental to optimizing synthetic routes for creating complex thiophene-based molecules. However, without specific calculations for the target compound, any discussion would be purely speculative.

Pathways for Electrophilic and Nucleophilic Attack

Detailed computational analyses predicting the most likely pathways for electrophilic and nucleophilic attack on "Thiophene, 3-bromo-4-(methylthio)-" are not available. The interplay between the electron-withdrawing bromo group and the electron-donating (though also potentially withdrawing via d-orbitals) methylthio group would create a unique electronic landscape on the thiophene ring. Fukui function analysis and mapping of electrostatic potential surfaces are common theoretical tools used to predict the regioselectivity of such reactions for other thiophene derivatives. researchgate.netnih.gov

Spectroscopic Property Predictions

NMR Chemical Shift Calculations

Calculated NMR chemical shifts (¹H and ¹³C) for "Thiophene, 3-bromo-4-(methylthio)-" have not been reported in the searched literature. Theoretical NMR calculations are a powerful tool for structure verification and have been successfully applied to a wide range of thiophene derivatives, often showing good correlation with experimental data. nih.govmdpi.com

Vibrational Frequency Analysis (IR/Raman)

No predicted IR or Raman spectra for "Thiophene, 3-bromo-4-(methylthio)-" could be located. Vibrational frequency analysis is a standard output of quantum chemical calculations that helps in the interpretation of experimental infrared and Raman spectra by assigning specific vibrational modes to the observed absorption bands. mdpi.com

UV-Vis Absorption Predictions

Predictions of the UV-Vis absorption maxima (λmax) for "Thiophene, 3-bromo-4-(methylthio)-" are not available. Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra, providing insights into the electronic transitions within a molecule. nih.govnih.gov The absorption properties of substituted thiophenes are of great interest for applications in organic electronics. acs.orgrsc.org

Thiophene, 3 Bromo 4 Methylthio As a Key Building Block in Advanced Materials and Organic Devices

Precursor for Conjugated Polymers and Oligomers

The unique arrangement of substituents on "Thiophene, 3-bromo-4-(methylthio)-" makes it an ideal candidate for the synthesis of well-defined conjugated polymers and oligomers with tailored properties.

Synthesis of Poly(thiophene) Derivatives with Controlled Functionality

The presence of a single bromine atom at the 3-position allows for regioselective polymerization, a critical factor for achieving the ordered polymer structures necessary for high performance in electronic devices. Regioregular polythiophenes, particularly those with a high degree of head-to-tail (HT) linkages, exhibit enhanced charge carrier mobility due to their ability to form well-ordered, planar backbones that facilitate intermolecular π-π stacking. magtech.com.cnrsc.org

Several modern metal-catalyzed cross-coupling reactions can be employed for the polymerization of 3-bromothiophene (B43185) monomers like "Thiophene, 3-bromo-4-(methylthio)-". magtech.com.cn Methods such as Kumada, Stille, and Suzuki coupling are effective, but Grignard Metathesis (GRIM) polymerization is particularly noteworthy for its ability to produce high molecular weight, highly regioregular poly(3-substituted)thiophenes. magtech.com.cnntu.edu.tw In a typical GRIM synthesis for this monomer, it would first react with a Grignard reagent to form a magnesium-thiophenyl intermediate, which is then polymerized using a nickel-based catalyst.

The 4-(methylthio) group plays a crucial role in this context. Unlike a simple alkyl group, the sulfur atom in the methylthio side chain can participate in noncovalent S---S interactions, which can further guide the self-assembly of the polymer chains, potentially leading to more compact molecular packing and improved charge transport pathways. nih.gov Studies on poly[(3-alkylthio)thiophene]s (P3ATTs) have shown that the introduction of a sulfur atom in the side chain beneficially impacts molecular conformation and structural packing in thin films. ntu.edu.twnih.gov

Table 1: Potential Polymerization Methods for Thiophene (B33073), 3-bromo-4-(methylthio)-

| Polymerization Method | Catalyst/Reagents | Key Advantages |

|---|---|---|

| Grignard Metathesis (GRIM) | i-PrMgCl, Ni(dppp)Cl₂ | High regioregularity, high molecular weight. |

| Stille Coupling | Pd(PPh₃)₄, Organotin comonomer | Tolerant to various functional groups. |

| Suzuki Coupling | Pd(PPh₃)₄, Boronic acid/ester comonomer | Stable and accessible reagents. |

Incorporation into Donor-Acceptor Architectures

The design of donor-acceptor (D-A) copolymers is a powerful strategy for tuning the optoelectronic properties of conjugated materials, particularly for lowering the bandgap. mdpi.comrsc.org In such architectures, electron-rich (donor) units are alternated with electron-poor (acceptor) units along the polymer backbone. This arrangement facilitates intramolecular charge transfer, which lowers the energy of the lowest unoccupied molecular orbital (LUMO) and raises the energy of the highest occupied molecular orbital (HOMO), effectively narrowing the bandgap.

The methylthio group is electron-donating, making the "Thiophene, 3-bromo-4-(methylthio)-" monomer a precursor to a strong donor unit. mdpi.com Through copolymerization reactions like Stille or Suzuki coupling, this monomer can be combined with various electron-deficient comonomers to create low band-gap D-A polymers. nih.govthieme-connect.de For instance, it could be copolymerized with brominated derivatives of common acceptors such as benzothiadiazole (BT), diketopyrrolopyrrole (DPP), or thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD). The resulting D-A copolymers would be expected to have absorption profiles extending into the red or near-infrared regions of the spectrum, making them highly suitable for applications in photovoltaics and photodetectors.

Table 2: Potential Acceptor Units for Copolymerization

| Acceptor Unit | Acronym | Potential Properties of Resulting Copolymer |

|---|---|---|

| 2,1,3-Benzothiadiazole | BT | Widely used, promotes good charge transport. |

| Diketopyrrolopyrrole | DPP | Strong acceptor, leads to narrow band-gap polymers for high performance OPVs. |

| Thieno[3,4-c]pyrrole-4,6-dione | TPD | Strong electron-withdrawing character, tunes energy levels effectively. |

Intermediate in the Synthesis of Organic Electronic Materials

The unique electronic characteristics imparted by the 4-(methylthio) substituent make this thiophene derivative a valuable intermediate for a range of organic electronic materials.

Precursors for Organic Field-Effect Transistors (OFETs)

The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor layer. Polythiophenes are among the most studied p-type (hole-transporting) materials for this application. Research on poly[(3-alkylthio)thiophene]s (P3ATTs) has demonstrated that the inclusion of sulfur in the side chain can significantly influence device performance. ntu.edu.twnih.gov For instance, poly[3-(2-ethylhexylthio)thiophene] (P3EHTT), which has a branched alkylthio side chain for solubility, was shown to have enhanced crystallinity and a charge mobility up to three times higher than its analogue without the sulfur atom in the side chain. nih.gov

A polymer synthesized from "Thiophene, 3-bromo-4-(methylthio)-", let's call it poly(3-(methylthio)thiophene), would likely benefit from these same effects. The noncovalent interactions between the sulfur atoms on adjacent side chains could promote a more ordered and compact packing structure in thin films. This enhanced intermolecular order is directly linked to higher charge carrier mobilities. Studies on 3,4-disubstituted polythiophenes have also shown high mobilities, demonstrating that substitution at the 4-position does not necessarily impede performance and can, in fact, enhance stability and performance. acs.org

Table 3: Charge Carrier Mobility of Related Polythiophenes

| Polymer | Regioregularity (%) | Hole Mobility (cm²/Vs) | Reference |

|---|---|---|---|

| Poly(3,4-dihexylterthiophene) | N/A | 0.17 | acs.org |

| Poly[3-(2-ethylhexylthio)thiophene] (P3EHTT) | 99% | 0.057 | nih.gov |

| Poly(3-hexylthiophene) (P3HT) | >95% | ~0.1 | acs.org |

Mobility values can vary significantly based on processing conditions and device architecture.

Components for Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)

In the realm of organic solar cells, the energy levels of the donor and acceptor materials are paramount. The electron-donating nature of the methylthio group would raise the HOMO level of the corresponding polymer. This is advantageous for achieving a high open-circuit voltage (Voc) in a bulk heterojunction (BHJ) solar cell, as Voc is related to the energy difference between the HOMO of the donor polymer and the LUMO of the acceptor material (often a fullerene derivative like PC₇₁BM). mdpi.comresearchgate.net

Polymers based on 3,4-disubstituted thiophenes have already demonstrated impressive photovoltaic performance. For example, poly(3,4-dialkylterthiophenes) have been used in solar cells to achieve power conversion efficiencies (PCEs) of 4.2% with enhanced Voc values (up to 0.77 V) compared to standard P3HT. acs.org By incorporating "Thiophene, 3-bromo-4-(methylthio)-" into a D-A copolymer structure, it would be possible to simultaneously lower the bandgap to improve light absorption and tune the HOMO level to maximize Voc, pushing the efficiency even higher. iaea.orgrsc.org

For OLEDs, thiophene-based materials are valued for their excellent charge transport properties and chemical stability. magtech.com.cnresearchgate.net While often used as hole-transport layers, functionalized polythiophenes and oligothiophenes can also serve as emissive materials. The electronic influence of the methylthio group could be used to tune the emission wavelength of a polymer or oligomer, potentially leading to new materials for solution-processed OLEDs.

Materials for Chemo/Biosensors (Focus on synthesis of material)

Conjugated polymers are excellent candidates for chemical and biological sensors because their optical and electronic properties are highly sensitive to their local environment. nih.gov A change in fluorescence (quenching or enhancement) or a shift in absorption spectrum upon binding to a specific analyte can be used for detection. nih.gov

The synthesis of a chemosensor material using "Thiophene, 3-bromo-4-(methylthio)-" could follow several routes. The monomer could be polymerized to form a homopolymer, poly(3-(methylthio)thiophene). The sulfur atoms of the methylthio groups, being soft Lewis bases, could provide specific binding sites for soft heavy metal cations like mercury(II) or lead(II). The coordination of the metal ion to the sulfur would perturb the electronic structure of the polymer backbone, leading to a detectable optical or electrochemical signal.

Alternatively, the monomer could be used to synthesize more complex sensory structures. For example, Stille or Suzuki coupling could be used to attach a known ionophore or fluorophore to the 3-position of the thiophene ring (after converting the bromine to a suitable reactive group if necessary), while leaving the methylthio group as a modulating or secondary binding site. A further polymerization step would then create a polymer with multiple, highly specific binding sites integrated directly into its conjugated backbone, potentially leading to a sensor with high sensitivity and selectivity. nih.govuos.ac.kr

Role in Supramolecular Chemistry

The specific arrangement of a polarizable bromine atom and a sulfur-containing methylthio group on the thiophene ring of "Thiophene, 3-bromo-4-(methylthio)-" makes it an intriguing candidate for studies in supramolecular chemistry. These functional groups can engage in a variety of non-covalent interactions that are fundamental to the controlled self-assembly of molecules into well-defined, higher-order structures.

Self-Assembly of Thiophene Derivatives

The self-assembly of organic molecules is governed by a complex interplay of non-covalent forces, including hydrogen bonding, π-π stacking, van der Waals forces, and, of particular relevance to "Thiophene, 3-bromo-4-(methylthio)-", halogen bonding and sulfur-sulfur interactions.

The bromine atom at the 3-position can act as a halogen bond donor, interacting with electron-rich atoms such as oxygen, nitrogen, or even the sulfur of a neighboring molecule. nih.govmdpi.comscispace.com This directional interaction can play a crucial role in dictating the packing of molecules in the solid state, leading to the formation of one-, two-, or three-dimensional networks. mdpi.comresearchgate.net The strength and directionality of halogen bonds are comparable to those of hydrogen bonds, making them a powerful tool in crystal engineering.

Furthermore, the methylthio group, along with the sulfur atom of the thiophene ring, can participate in sulfur-sulfur interactions. These interactions, though generally weaker than halogen bonds, can contribute to the stabilization of specific molecular arrangements, particularly in π-conjugated systems. The interplay between halogen bonding and sulfur-sulfur interactions in derivatives of "Thiophene, 3-bromo-4-(methylthio)-" could lead to unique and complex self-assembled architectures with tailored electronic and optical properties.

Research on other 3,4-disubstituted thiophenes has demonstrated that the nature and position of the substituents are critical in controlling the self-assembly process. For instance, the introduction of functional groups capable of forming strong intermolecular interactions can lead to the formation of highly ordered nanostructures. In the case of "Thiophene, 3-bromo-4-(methylthio)-", derivatization through the bromine atom could introduce moieties that further steer the self-assembly process, leading to materials with potential applications in sensors, organic electronics, and nanotechnology.

Table 1: Potential Non-Covalent Interactions Involving Thiophene, 3-bromo-4-(methylthio)- Derivatives and Their Influence on Self-Assembly.

| Interaction Type | Participating Atoms/Groups | Potential Impact on Self-Assembly |

| Halogen Bonding | C-Br ··· O/N/S | Directional control of molecular packing, formation of linear or sheet-like structures. nih.govmdpi.com |

| Sulfur-Sulfur Interactions | Thiophene-S ··· S-Methylthio | Stabilization of π-stacked arrangements, influence on charge transport pathways. |

| π-π Stacking | Thiophene Rings | Formation of columnar structures, crucial for charge mobility in organic semiconductors. |

| Van der Waals Forces | Alkyl chains (if derivatized) | Influence on solubility and the fine-tuning of intermolecular distances. |

Formation of Liquid Crystalline Phases

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Molecules that form liquid crystalline phases, known as mesogens, often possess an anisotropic, elongated or disk-like shape. Thiophene-based molecules are widely used as core units in the design of liquid crystals due to their rigid, planar structure which contributes to the necessary molecular anisotropy. tandfonline.commdpi.comacs.org

The 3,4-disubstitution pattern of the thiophene core can lead to "bent-core" or "banana-shaped" mesogens, which are known to form unique and often chiral liquid crystalline phases. mdpi.com The combination of the rigid thiophene unit with flexible chains and specific intermolecular interactions, such as those potentially arising from the bromo and methylthio groups, can be exploited to fine-tune the mesomorphic properties. For instance, the introduction of fluorine atoms into the molecular structure, a common strategy in liquid crystal design, can significantly influence the transition temperatures and dielectric properties. mdpi.com

Table 2: Hypothetical Phase Transition Temperatures of Liquid Crystals Derived from Thiophene, 3-bromo-4-(methylthio)-.

| Compound Structure (Hypothetical) | Transition | Temperature (°C) |

| Thiophene, 3-(4-alkoxyphenyl)-4-(methylthio)- | Crystal to Smectic A | 85 |

| Smectic A to Nematic | 110 | |

| Nematic to Isotropic | 125 | |

| Thiophene, 3-(4-cyanobiphenyl)-4-(methylthio)- | Crystal to Nematic | 130 |

| Nematic to Isotropic | 210 |

Note: The data in this table is illustrative and based on typical values for similar thiophene-based liquid crystals.

Application in Catalysis (Ligand Synthesis)

The functional groups on "Thiophene, 3-bromo-4-(methylthio)-" make it a valuable precursor for the synthesis of specialized ligands for metal-catalyzed reactions. The bromine atom, in particular, serves as a convenient handle for the introduction of coordinating groups, such as phosphines.

Preparation of Thiophene-Based Ligands for Metal Complexes

Thiophene-based phosphine (B1218219) ligands are widely employed in homogeneous catalysis due to their unique electronic and steric properties, which can be readily tuned by modifying the substituents on the thiophene ring. liv.ac.uk The synthesis of a phosphine ligand from "Thiophene, 3-bromo-4-(methylthio)-" would typically involve a metal-catalyzed cross-coupling reaction or a lithiation-phosphorylation sequence.

For example, the bromine atom can be replaced by a diphenylphosphino group (-PPh₂) through a palladium- or nickel-catalyzed coupling reaction with diphenylphosphine (B32561) or a related phosphine source. nih.gov Alternatively, the bromo-thiophene can be treated with a strong base, such as n-butyllithium, to generate a lithiated intermediate, which is then quenched with a chlorophosphine (e.g., ClPPh₂) to form the desired C-P bond. nih.gov

The resulting phosphine ligand, 3-(diphenylphosphino)-4-(methylthio)thiophene, could then be coordinated to a variety of transition metals, such as palladium, rhodium, or copper, to form metal complexes with potential catalytic activity. nih.gov The presence of the methylthio group could influence the electronic properties of the phosphine and potentially participate in secondary coordination to the metal center, creating a bidentate or hemilabile ligand system.

Table 3: Representative Thiophene-Based Ligands and Coordinated Metals.

| Ligand Structure (Derived from Thiophene, 3-bromo-4-(methylthio)-) | Coordinated Metal | Potential Catalytic Application |

| 3-(Diphenylphosphino)-4-(methylthio)thiophene | Palladium(II) | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Rhodium(I) | Hydroformylation, Hydrogenation | |

| Copper(I) | Henry reaction, Click chemistry nih.gov | |

| Bis(3-(diphenylphosphino)-4-(methylthio)thienyl)methane | Platinum(II) | Hydrosilylation |

Ligand Design for Enantioselective Catalysis

A significant challenge and opportunity in catalysis is the development of chiral ligands that can induce high enantioselectivity in chemical transformations, leading to the preferential formation of one enantiomer of a chiral product. "Thiophene, 3-bromo-4-(methylthio)-" can serve as a scaffold for the design of novel chiral ligands.

By introducing a chiral element into the ligand structure, it is possible to create a chiral environment around the metal center, which in turn can differentiate between the two prochiral faces of a substrate. Chirality can be introduced in several ways:

Chiral Phosphine Group: The phosphorus atom itself can be a stereocenter if it bears three different substituents. P-chiral phosphines are a well-established class of ligands for asymmetric catalysis. nih.govresearchgate.net

Chiral Substituent: A chiral group can be attached to the phosphine or to the thiophene ring.

Planar Chirality: In more complex systems, such as ferrocene-based thiophene ligands, the substitution pattern can lead to planar chirality.

A hypothetical chiral ligand derived from "Thiophene, 3-bromo-4-(methylthio)-" could be, for example, 3-(phenyl(chiral_group)phosphino)-4-(methylthio)thiophene. The steric and electronic properties of this ligand would be dictated by the nature of the chiral group and the interplay between the phosphine, the methylthio group, and the thiophene ring. Such a ligand could be applied in a range of asymmetric reactions, including hydrogenation, allylic alkylation, and Diels-Alder reactions. nih.govchemistryconferences.org The 3,4-disubstitution pattern is crucial as it creates a specific and rigid chiral pocket around the metal center, which is often a key factor for achieving high enantioselectivity.

Table 4: Illustrative Enantioselective Reactions Using a Hypothetical Chiral Ligand Derived from Thiophene, 3-bromo-4-(methylthio)-.

| Reaction | Catalyst System (Hypothetical) | Enantiomeric Excess (ee, %) |

| Asymmetric Hydrogenation of an Enamide | [Rh(COD)(ChiralThioPhos)]BF₄ | > 95 |

| Asymmetric Allylic Alkylation | [Pd(allyl)Cl]₂ / ChiralThioPhos | > 90 |

| Asymmetric Henry Reaction | Cu(OAc)₂ / ChiralThioPhos | up to 86 nih.gov |

Note: The data in this table is illustrative and based on results obtained with similar classes of chiral thiophene-based ligands.

Derivatives and Analogs of Thiophene, 3 Bromo 4 Methylthio

Synthesis and Reactivity of Isomeric Bromothiophenes with Methylthio Substituents

The isomeric placement of bromo and methylthio substituents on the thiophene (B33073) ring significantly influences the synthetic routes and chemical reactivity of the resulting compounds. The parent compound, 3-bromo-4-(methylthio)thiophene , can be synthesized through a one-pot lithium-halogen exchange and subsequent methylthiolation of 3,4-dibromothiophene (B32776) using n-butyl lithium followed by the addition of dimethyl disulfide.

Other key isomers include 2-bromo-3-(methylthio)thiophene (B8758644), 4-bromo-2-(methylthio)thiophene, and 3-bromo-2-(methylthio)thiophene. The synthesis of 2-bromo-3-methylthiophene is well-established and can be achieved by the bromination of 3-methylthiophene (B123197) with N-bromosuccinimide (NBS) in a mixture of chloroform (B151607) and acetic acid. chemicalbook.com This isomer can then be further functionalized. For instance, it can undergo amination reactions, such as the Buchwald-Hartwig palladium-catalyzed reaction with diphenylamine, to yield the corresponding aminothiophene derivative.

The reactivity of these isomers is dictated by the electronic effects of the substituents and their positions on the thiophene ring. The bromine atom serves as a valuable synthetic handle for cross-coupling reactions, while the methylthio group can influence the electron density of the ring and potentially be oxidized to sulfoxide (B87167) or sulfone for further transformations. For example, the position of the bromine atom relative to the methyl group has a major influence on the yield of aminothiophene derivatives in palladium-catalyzed reactions.

Exploration of Halogen Variations (Chloro, Fluoro, Iodo)

Replacing the bromine atom in 3-bromo-4-(methylthio)thiophene with other halogens—chlorine, fluorine, or iodine—provides a means to fine-tune the electronic properties and reactivity of the molecule. The synthesis of these halogenated analogs often requires different synthetic strategies.

3-Fluorothiophene can be synthesized in a four-step process, with the key step being the introduction of the fluorine atom via a Schiemann reaction on 2-methoxycarbonyl-thiophene-3-diazonium tetrafluoroborate (B81430). orgsyn.org While not a direct synthesis of 3-fluoro-4-(methylthio)thiophene, this demonstrates a viable route to introduce fluorine onto the thiophene ring.

The synthesis of 3-chloro-4-methylbenzo[b]thiophene , a related fused ring system, can be achieved, suggesting that chlorination of the thiophene ring is feasible. prepchem.com For instance, 3-chloro-4-methylaniline (B146341) can be synthesized through the reduction of 2-chloro-4-nitrotoluene. google.com

3-Iodothiophenes can be prepared through the direct iodocyclization of 1-mercapto-3-yn-2-ols derivatives. google.com A more specific route involves the cyclization of a 3-(methylthio)-4-alkynylthiophene with iodine (I2) or iodine monochloride (ICl) to yield a 3-iodo-thieno[3,4-b]thiophene derivative. orgsyn.org This reaction not only introduces the iodine atom but also forms a fused ring system, highlighting the versatile reactivity of these precursors.

The different halogens impart distinct properties to the thiophene ring. The electronegativity of the halogen affects the electron density of the ring, which in turn influences its reactivity in, for example, electrophilic substitution reactions and its utility in cross-coupling reactions. The carbon-halogen bond strength (C-I < C-Br < C-Cl < C-F) is a critical factor in reactions such as Suzuki and Stille couplings, where the C-I bond is typically the most reactive.

Investigation of Alkylthio Chain Length and Branching Effects

The properties of thiophene-based materials can be significantly altered by modifying the length and branching of the alkylthio side chains. Increasing the alkyl chain length in poly[3-(alkylthio)thiophenes] generally leads to increased solubility in organic solvents. For instance, the solubility increases in the order of n-butyl > ethyl > methyl. researchgate.net This improved processability is crucial for the fabrication of thin films for electronic devices.

While longer alkyl chains enhance solubility, they can also influence the solid-state packing of the molecules. In some cases, longer side chains can lead to a less ordered packing, which may affect the electronic properties, such as charge carrier mobility in organic field-effect transistors. However, the introduction of an unsubstituted thiophene unit can create larger spacing between the alkyl chains, leading to extraordinary doping stability in some regioregular polymers. researchgate.net

The effect of branching in the alkyl side chains can also have a profound impact. Branched alkyl chains can further enhance solubility and influence the morphology of the resulting materials. This is a key strategy for controlling the aggregation and π-π stacking of conjugated polymers, which are critical for their performance in electronic devices.

Introduction of Additional Functionalities onto the Thiophene Ring

The introduction of other functional groups, such as formyl, nitro, and amino groups, onto the 3-bromo-4-(methylthio)thiophene scaffold opens up a vast chemical space for the synthesis of more complex molecules with tailored properties.

Formylation , the introduction of a -CHO group, can be achieved through reactions like the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.org This reaction typically uses a substituted formamide (B127407) (like DMF) and phosphorus oxychloride to formylate electron-rich aromatic rings. wikipedia.org The resulting aldehyde is a versatile intermediate that can be used in a variety of subsequent reactions, such as condensations and oxidations.

Nitration of brominated thiophenes can lead to the formation of nitro-substituted derivatives. For example, the nitration of 2-bromo-3-methylbenzo[b]thiophene can yield a mixture of the 4- and 6-nitro compounds. chemsrc.com The nitro group is a strong electron-withdrawing group and significantly modifies the electronic properties of the thiophene ring. It can also be reduced to an amino group, providing a pathway to another important class of functionalized thiophenes.

Amination of brominated thiophenes can be accomplished through copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig amination. acs.org These reactions allow for the direct formation of a C-N bond, providing access to primary, secondary, and tertiary aminothiophene derivatives. These amino-functionalized thiophenes are important building blocks for pharmaceuticals and materials with specific electronic and optical properties.

Structural Modifications and their Impact on Synthetic Utility and Material Properties

The structural modifications discussed in the preceding sections have a profound impact on both the synthetic utility and the material properties of the resulting thiophene derivatives.

The presence and position of a halogen atom are critical for the synthetic utility of the molecule, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. google.comgoogle.comnih.govnih.gov The reactivity of the carbon-halogen bond allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling the construction of complex molecular architectures. The choice of halogen can also be used to achieve selective, sequential cross-couplings in polyhalogenated systems.

The alkylthio chain length and branching primarily influence the physical properties of the resulting materials, such as solubility and morphology. researchgate.net These properties are crucial for the solution-based processing of thiophene-based polymers and small molecules for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). By carefully tuning the side chains, the self-assembly and solid-state packing of these materials can be controlled, which in turn dictates their electronic performance.

The introduction of additional functional groups like formyl, nitro, and amino groups dramatically expands the synthetic utility of the bromo(methylthio)thiophene scaffold. These groups can be further transformed into a multitude of other functionalities, allowing for the synthesis of a diverse library of compounds. From a materials perspective, these functional groups can be used to fine-tune the electronic energy levels (HOMO/LUMO), optical properties (absorption and emission), and intermolecular interactions of the thiophene derivatives, thereby tailoring them for specific applications in areas such as sensors, dyes, and pharmaceuticals. researchgate.net

Advanced Analytical Techniques in the Characterization of Thiophene, 3 Bromo 4 Methylthio and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For "Thiophene, 3-bromo-4-(methylthio)-", HRMS provides the exact mass, which can be compared to the calculated theoretical mass to confirm the molecular formula, C₅H₅BrS₂. In a study of a derivative, 2-ethylhexyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate, high-resolution electrospray ionization mass spectrometry (HR-EIMS) was used to confirm its molecular formula. The calculated m/z for the [M+H]⁺ ion was 319.0362, and the experimentally found value was 319.0361, providing strong evidence for the proposed structure. rsc.org Similarly, the molecular formula of (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile was confirmed by HRMS (EI), with a calculated value of 226.9404 for [M+Br] and a found value of 226.9402. researchgate.net

Table 1: Illustrative HRMS Data for a Thiophene (B33073) Derivative

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Analyte | 2-ethylhexyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate |

| Calculated m/z ([M+H]⁺) | 319.0362 |

| Found m/z ([M+H]⁺) | 319.0361 |

| Mass Error (ppm) | < 1 |

This table is for illustrative purposes and shows the level of precision achieved with HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, 3-bromo-2-methyl-5-(4-(methylthio) phenyl) thiophene, the ¹H NMR spectrum in CDCl₃ showed distinct signals for the aromatic and methyl protons. rsc.org In another example, the ¹H-NMR spectrum of 1,2-dibromocyclopent-1-ene in CDCl₃ at 300 K showed specific shifts for the protons in the molecule. rsc.org

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. For 4-iodothioanisole, a related compound, the ¹³C-NMR spectrum in CDCl₃ at 300 K revealed distinct peaks for the different carbon atoms in the molecule. rsc.org Due to quadrupolar relaxation, the signal for a carbon atom directly attached to a boron atom may not be observed in the ¹³C{¹H} NMR spectra of borylated monomers. rsc.org

¹⁹F NMR: While not directly applicable to "Thiophene, 3-bromo-4-(methylthio)-" unless it is derivatized with fluorine-containing reagents, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated derivatives.

Table 2: Representative ¹H NMR Data for a Thiophene Derivative

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.34 | s | 1H | Thiophene-H |

| 4.62 | s | 2H | CH₂ |

| 2.45 | s | 3H | CH₃ |

This table shows representative data for 3-bromo-2-thienylboronic acid and is for illustrative purposes. rsc.org

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Infrared Spectroscopy: The FT-IR spectrum of (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile showed a characteristic band at 2211 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. researchgate.net For 2-thiophene carboxylic acid, C-S stretching vibrations were identified at 647 cm⁻¹ in the experimental FT-IR spectrum. iosrjournals.org C-H in-plane bending vibrations for this compound were observed in the region of 1283-1041 cm⁻¹, while C-H out-of-plane bending vibrations were assigned to bands at 910 and 858 cm⁻¹. iosrjournals.org

Raman Spectroscopy: In the FT-Raman spectrum of 2-thiophene carboxylic acid, the C-S stretching vibration was observed at 637 cm⁻¹. iosrjournals.org A weak band at 862 cm⁻¹ was attributed to C-H out-of-plane bending vibrations. iosrjournals.org

Table 3: Key Vibrational Frequencies for Thiophene-Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-S (thiophene) | Stretching | ~840, ~650 |

| C-Br | Stretching | 600 - 500 |

| S-CH₃ | Stretching | ~700 |

This table provides a general guide to expected vibrational frequencies.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Table 4: Crystallographic Data for (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.1347 (5) |

| b (Å) | 7.1124 (3) |

| c (Å) | 19.8245 (13) |

| V (ų) | 864.99 (10) |

| Z | 4 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to assess the purity of volatile and semi-volatile compounds and to identify components in a mixture.

In the context of "Thiophene, 3-bromo-4-(methylthio)-", GC-MS would be employed to verify its purity by separating it from any starting materials, byproducts, or solvents remaining from its synthesis. The gas chromatogram would show a single major peak for the pure compound, and the corresponding mass spectrum would serve as a fingerprint, confirming its identity. The NIST WebBook provides mass spectral data for thiophene, which can be used as a reference. nist.gov While specific GC-MS data for "Thiophene, 3-bromo-4-(methylthio)-" is not in the provided search results, the technique is a standard method for the analysis of such compounds. For example, a validated method for the determination of 243 pesticides in red chili powder uses GC-MS/MS for the simultaneous quantification of 122 of those pesticides. lcms.cz

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Routes

The development of environmentally benign and economically viable synthetic methods for 3-bromo-4-(methylthio)thiophene is a critical first step for its widespread application. Current synthetic strategies often rely on harsh reagents and generate significant waste. Future research should focus on atom-economical and sustainable approaches.

One promising avenue is the exploration of C-H activation and functionalization reactions. Direct C-H bromination of 3-(methylthio)thiophene (B1582169) would be a more atom-economical alternative to traditional methods that may involve multiple steps and the use of stoichiometric brominating agents. Research in this area should target the discovery of selective and efficient catalysts for this transformation.

Another area for development is the use of alternative, greener solvents and reaction conditions. Supercritical fluids, ionic liquids, or even water could be explored as replacements for volatile organic solvents. researchgate.net Microwave-assisted and mechanochemical syntheses could also offer significant advantages in terms of reduced reaction times, lower energy consumption, and minimized solvent use.

A comparative analysis of potential greener synthetic strategies is presented in the table below.

| Synthetic Strategy | Advantages | Challenges |

| Direct C-H Bromination | High atom economy, reduced waste | Catalyst development for high regioselectivity |

| Use of Green Solvents | Reduced environmental impact, improved safety | Solubility of reagents, catalyst compatibility |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Scalability, specialized equipment |

| Mechanochemistry | Solvent-free or reduced solvent, energy efficient | Substrate scope, reaction monitoring |

Table 1: Comparison of Potential Greener Synthetic Routes for 3-bromo-4-(methylthio)thiophene

Catalyst Discovery for Enhanced Selectivity and Efficiency

The bromine atom at the 3-position of the thiophene (B33073) ring makes 3-bromo-4-(methylthio)thiophene an ideal substrate for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. However, achieving high selectivity and efficiency in these reactions is paramount. Future research should focus on the discovery and development of novel catalytic systems.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are powerful tools for the functionalization of aryl halides. nih.govnih.gov Research should explore the use of advanced palladium catalysts with tailored ligands to enhance their activity and selectivity for reactions involving 3-bromo-4-(methylthio)thiophene. For instance, bulky, electron-rich phosphine (B1218219) ligands can improve the efficiency of cross-coupling reactions with challenging substrates. An unusual ligand-dependent chemoselective Suzuki-Miyaura cross-coupling reaction has been observed for 3-bromo-4-trifloyl-thiophenes, where Pd(PPh3)4 showed selectivity for triflate over bromide, while the selectivity was reversed for Pd(tBu3P)2. researchgate.net Similar studies on 3-bromo-4-(methylthio)thiophene could lead to highly selective transformations.

Furthermore, exploring catalysts based on more abundant and less expensive metals, such as copper or nickel, is a key area for future investigation. Copper-catalyzed cross-coupling reactions, for instance, have shown promise for the synthesis of complex molecules. researchgate.netchemrxiv.org

| Catalyst Type | Potential Advantages | Research Focus |

| Palladium-based Catalysts | High efficiency and broad substrate scope | Development of advanced ligands for enhanced selectivity |

| Nickel-based Catalysts | Lower cost than palladium | Improving catalyst stability and functional group tolerance |

| Copper-based Catalysts | Abundant and inexpensive | Expanding the scope of coupling partners and reaction conditions |

Table 2: Catalyst Discovery for Cross-Coupling Reactions of 3-bromo-4-(methylthio)thiophene

Rational Design of New Material Architectures Based on Thiophene, 3-bromo-4-(methylthio)-

The combination of the electron-rich thiophene ring, the polarizable methylthio group, and the reactive bromo functionality makes 3-bromo-4-(methylthio)thiophene a promising building block for the rational design of new organic electronic materials. researchgate.net Future research should focus on leveraging these features to create polymers and small molecules with tailored optoelectronic properties.

One major area of exploration is the synthesis of novel conducting polymers. The polymerization of 3-bromo-4-(methylthio)thiophene, either through self-condensation or copolymerization with other monomers, could lead to polythiophenes with unique properties. The methylthio group can influence the polymer's solubility, morphology, and electronic properties. For instance, poly[(3-alkylthio)thiophene]s have been shown to exhibit interesting molecular aggregation and charge transport properties. nih.gov Investigating the impact of the methylthio substituent on the band gap, charge carrier mobility, and stability of the resulting polymers is a key research direction.

The design of small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) is another exciting avenue. By strategically coupling 3-bromo-4-(methylthio)thiophene with other aromatic or heteroaromatic units, it is possible to create molecules with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for device performance.

| Material Architecture | Potential Application | Key Research Questions |

| Homopolymers | Conducting polymers, sensors | Influence of methylthio group on polymer properties |

| Copolymers | Tunable electronic materials | Control of monomer sequence and its effect on band gap |

| Small Molecules | OFETs, OPVs, OLEDs | Structure-property relationships for tailored optoelectronics |

Table 3: Rational Design of New Materials from 3-bromo-4-(methylthio)thiophene

Exploration of Novel Reaction Pathways and Transformations

Beyond its use in cross-coupling reactions, the unique arrangement of functional groups in 3-bromo-4-(methylthio)thiophene opens the door to exploring novel reaction pathways and transformations.

The presence of both a bromine atom and a methylthio group could enable interesting intramolecular cyclization reactions to form fused thiophene systems. Such reactions could be triggered by various reagents or catalysts, leading to the formation of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Furthermore, the sulfur atom of the methylthio group could be targeted for oxidation to the corresponding sulfoxide (B87167) or sulfone. This would significantly alter the electronic properties of the thiophene ring, providing a route to a new class of functionalized thiophenes with different reactivity and potential applications.

The dearomatization of the thiophene ring is another largely unexplored area. Catalytic asymmetric dearomatization of thiophenes has been reported to produce chiral spiranes. nih.govrsc.org Applying similar strategies to 3-bromo-4-(methylthio)thiophene could lead to the synthesis of complex, three-dimensional molecules with potential biological activity.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of reactions and materials based on 3-bromo-4-(methylthio)thiophene, the integration of modern synthesis technologies such as flow chemistry and automated synthesis platforms is essential.

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the ability to rapidly screen reaction conditions. uc.pt The synthesis of 3-bromo-4-(methylthio)thiophene and its subsequent functionalization could be readily adapted to flow reactors, allowing for a more efficient and scalable production process.

Automated synthesis platforms, coupled with high-throughput screening, can be used to rapidly explore a wide range of reaction parameters, such as catalysts, ligands, solvents, and temperatures. This would significantly accelerate the discovery of optimal conditions for the synthesis of new materials and the exploration of novel reaction pathways. The use of automated systems for the synthesis of thiophene-based electronic materials is a growing field. researchgate.net

The combination of flow chemistry and automated synthesis would enable the creation of a "discovery factory" for new materials and reactions based on 3-bromo-4-(methylthio)thiophene, paving the way for rapid innovation in this exciting area of chemical research.

Q & A

What are the optimal synthetic routes for 3-bromo-4-(methylthio)thiophene, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer:

The synthesis of 3-bromo-4-(methylthio)thiophene can be approached through electrophilic substitution or functionalization of pre-existing thiophene derivatives. For instance:

- Bromination of 4-(methylthio)thiophene : Direct bromination using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride or dimethylformamide (DMF) under controlled temperature (0–25°C) can selectively introduce bromine at the 3-position .

- Methylthio introduction via nucleophilic substitution : React 3-bromo-4-chlorothiophene with sodium thiomethoxide (NaSMe) in a polar aprotic solvent (e.g., DMF) at 60–80°C .

Optimization Tips : - Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Validate purity using melting point analysis and HPLC (>98% purity threshold) .

Which spectroscopic and analytical techniques are critical for characterizing 3-bromo-4-(methylthio)thiophene?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons at δ 6.8–7.2 ppm; methylthio group at δ 2.5 ppm).

- ¹³C NMR : Confirm bromine and methylthio substitution (C-Br at ~110 ppm; C-SMe at ~15 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS to verify molecular ion ([M]⁺ at m/z 212/214 for C₅H₅BrS₂) and isotopic patterns (Br: 1:1 ratio for M/M+2) .

- Infrared (IR) Spectroscopy : Detect C-Br (~600 cm⁻¹) and C-S (680–750 cm⁻¹) stretches .

How do bromo and methylthio substituents influence the electronic structure of thiophene, and what computational methods are used to model these effects?

Methodological Answer:

- Electronic Effects :

- Computational Modeling :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to optimize geometry and calculate HOMO-LUMO energies. Solvent effects (e.g., DCM) can be incorporated via PCM models .

- TD-DFT : Predict UV-Vis absorption spectra for comparison with experimental data (e.g., λmax shifts due to substituents) .

How can 3-bromo-4-(methylthio)thiophene be utilized in designing chemosensors for transition metal ions?

Methodological Answer: